2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol
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Overview
Description
2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol is an organic compound with the molecular formula C10H9FO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol typically involves the reaction of 7-fluoro-2-benzofuran with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(7-Fluoro-1-benzofuran-2-yl)ethanone.
Reduction: Formation of 2-(7-Fluoro-1-benzofuran-2-yl)ethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzofuran-2-yl)ethan-1-ol
- 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-ol
- 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol
Uniqueness
2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C10H9FO2 |
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Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-(7-fluoro-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H9FO2/c11-9-3-1-2-7-6-8(4-5-12)13-10(7)9/h1-3,6,12H,4-5H2 |
InChI Key |
MWOWMGBKOJECSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=C2)CCO |
Origin of Product |
United States |
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